3-Amino-3-phenylpropanoic acid
Overview
Description
3-Amino-3-phenylpropanoic acid is a β-amino acid with potential biological activity and relevance in medicinal and pharmaceutical chemistry. It is structurally related to the more common α-amino acids, with the amino group located at the β position relative to the carboxylic acid group. This structural difference imparts unique chemical and physical properties to β-amino acids, making them of interest in the synthesis of peptides and as potential pharmacophores .
Synthesis Analysis
The synthesis of 3-amino-3-phenylpropanoic acid derivatives has been achieved through various methods. A one-pot synthesis approach has been reported, which provides an efficient route to produce a range of 3-amino-3-arylpropionic acids. This method has been optimized through mechanistic studies, considering the electronic effects of para-substitution and the influence of solvent polarity . Additionally, asymmetric syntheses of β-hydroxy-α-amino acids, which are structurally related to 3-amino-3-phenylpropanoic acid, have been performed using enantiopure α-hydroxy-β-amino esters through a series of steps including aziridine formation and ring-opening reactions .
Molecular Structure Analysis
The molecular structure of related compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, has been investigated using X-ray crystallography. This analysis has revealed the presence of intramolecular hydrogen bonds and the compound's crystallization in a non-centrosymmetric space group, which is significant for its nonlinear optical (NLO) activity .
Chemical Reactions Analysis
The chemical behavior of 3-amino-3-phenylpropanoic acid derivatives in reactions has been explored in various studies. For instance, 2-amino-3-phenylbutanoic acid, a related compound, has been shown to act as a phenylalanine antagonist and competitively inhibit the toxicity of thienylalanine in bacteria . Moreover, the synthesis of stable-isotope-labeled 3-hydroxy-3-phenylpropanoic acid has provided insights into its role as an intermediate in the biosynthesis of benzoic acid and salicylic acid, suggesting a β-oxidation pathway rather than a non-oxidative pathway for side-chain degradation .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-amino acids like 3-amino-3-phenylpropanoic acid are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds can affect the compound's solubility and stability. The NLO activity of related compounds has been confirmed through experimental and theoretical studies, indicating the potential application of these compounds in optical technologies . Furthermore, the synthesis of optically active derivatives of 3-amino-3-phenylpropanoic acid, such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, has been achieved through optical resolution, highlighting the importance of chirality in the biological activity of these compounds .
Scientific Research Applications
Cross-Coupling Reactions
3-Phenylpropanoic acid is utilized in cross-coupling reactions. A study by Wan et al. (2013) demonstrates its use in meta-C–H arylation and methylation, leveraging a U-shaped template and a mono-protected amino acid ligand for successful cross-coupling with organoborons (Wan, Dastbaravardeh, Li, & Yu, 2013).
Preparation of Dipeptides
Ezawa et al. (2017) report the ecological preparation of dipeptides using 3-phenylpropanoic acid. The coupling reactions with N-carboxybenzyl α-amino acids yield corresponding amides without racemization, highlighting an environmentally friendly synthetic method (Ezawa, Jung, Kawashima, Noguchi, & Imai, 2017).
Enantioselective Synthesis
The enantioselective synthesis of 3-aminopropanoic acid derivatives is explored by Arvanitis et al. (1998), highlighting its potential in preparing β-analogues of aromatic amino acids. The study uses electrophilic attack and Curtius reaction techniques for the synthesis (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).
Molecular Machines and Chemical Fuels
Biagini et al. (2020) investigated the aminolysis of 2-cyano-2-phenylpropanoic anhydride, producing 2-cyano-2-phenylpropanoic acid, which serves as a fuel for acid-base driven molecular machines. This study reveals insights into controlling the release rate of such fuels for optimal machine operation (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).
Thermodynamic Studies
Pal and Chauhan (2011) conducted a thermodynamic study of 2-amino-3-phenylpropanoic acid in aqueous saccharide solutions, evaluating properties like density and speed of sound. This research provides insights into the stabilization mechanism of proteins in various conditions (Pal & Chauhan, 2011).
Peptide Modification and Cell Labeling
Ni et al. (2015) synthesized a novel amino acid derivative of 3-aminopropanoic acid for peptide modification and live cell labeling, emphasizing its potential in bioorthogonal labeling and peptide synthesis (Ni, Zhou, Li, Zhang, & Dong, 2015).
Safety And Hazards
Future Directions
3-Amino-3-phenylpropanoic acid is a useful synthetic intermediate. It has been used in the synthesis of platelet aggregation inhibitors and as a reagent to synthesize human gonadotropin-releasing hormone receptor antagonists . This suggests potential future directions in the development of pharmaceuticals.
properties
IUPAC Name |
3-amino-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYFRCOTPUKAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870691 | |
Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-phenylpropanoic acid | |
CAS RN |
614-19-7, 1664-54-6, 3646-50-2 | |
Record name | DL-β-Phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Phenyl-beta-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-3-phenylpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3646-50-2 | |
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Record name | 614-19-7 | |
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Record name | 3-AMINO-3-PHENYLPROPANOIC ACID | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1979 | |
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Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-phenyl-β-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Amino-3-phenylpropanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8YVW47H6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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